Eldeline

Anti-inflammatory NF-κB Signaling Oxidative Stress

Eldeline is a rigorously characterized C19-diterpenoid alkaloid (≥98% HPLC) with documented activity as an NF-κB pathway inhibitor in RAW264.7 cells, a key comparator in SAR studies for neuronal modulation, and the most potent insecticidal member of its structural class (LD50 data). Its defined solubility profile and in vivo formulation protocol overcome common formulation challenges of diterpenoid alkaloids. Ideal for inflammation, neurophysiology, and agricultural research programs.

Molecular Formula C27H41NO8
Molecular Weight 507.6 g/mol
CAS No. 6836-11-9
Cat. No. B108805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEldeline
CAS6836-11-9
SynonymsEldeline;  Delphelatine;  Deltamine 6-Acetate;  Eldelin;  (1α,​6β,​14α,​16β)​-20-​Ethyl-​1,​14,​16-​trimethoxy-​4-​methyl-​7,​8-​[methylenebis(oxy)​]​-​aconitane-​6,​10-​diol 6-​Acetate; 
Molecular FormulaC27H41NO8
Molecular Weight507.6 g/mol
Structural Identifiers
SMILESCCN1CC2(CCC(C34C2C(C5(C31)C6(CC(C7CC4(C6C7OC)O)OC)OCO5)OC(=O)C)OC)C
InChIInChI=1S/C27H41NO8/c1-7-28-12-23(3)9-8-17(32-5)26-20(23)21(36-14(2)29)27(22(26)28)25(34-13-35-27)11-16(31-4)15-10-24(26,30)19(25)18(15)33-6/h15-22,30H,7-13H2,1-6H3/t15-,16+,17+,18+,19+,20-,21+,22+,23+,24+,25-,26-,27-/m1/s1
InChIKeyDTTPWCNKTMQMTE-TYNNPWLESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Eldeline (CAS 6836-11-9) Procurement Guide: C19-Diterpenoid Alkaloid for Research


Eldeline (synonyms: Deltaline, Delphelatine, Eldelin) is a C19-diterpenoid alkaloid with the molecular formula C₂₇H₄₁NO₈ and a molecular weight of 507.62 g/mol [1]. It is primarily isolated from plants of the Delphinium and Aconitum genera [2]. This compound belongs to the lycoctonine-type subgroup of norditerpenoid alkaloids, characterized by a complex polycyclic scaffold containing a tertiary amine, acetate ester, and cyclic acetal moieties [1].

Why Eldeline's Specific Structural Features Prevent Substitution with Generic Analogs


While many C19-diterpenoid alkaloids share a common aconitane core, their biological activity is exquisitely sensitive to subtle structural variations, such as the presence of a methylenedioxy group, the specific pattern of methoxylation, and the nature of the C6 substituent [1]. For example, the presence of a benzoyl ester at C14 in 6-benzoyldeltamine confers significantly enhanced neuronal inhibitory potency compared to the 6-acetate group in Eldeline [2]. This strict structure-activity relationship means that substituting Eldeline with another, even closely related, alkaloid can lead to drastically different and unpredictable experimental outcomes in anti-inflammatory, neurophysiological, or insecticidal assays .

Quantitative Differentiation Guide for Eldeline (CAS 6836-11-9) in Scientific Research


Anti-inflammatory Activity: Eldeline vs. Delbrunine and Inactive Analogs in RAW264.7 Macrophages

In a study comparing four compounds isolated from Delphinium brunonianum, Eldeline (compound 4) and Delbrunine (compound 1) demonstrated significant anti-inflammatory activity in LPS-stimulated RAW264.7 cells, while compounds 2 and 3 showed weak to no activity [1]. This study provides quantitative inhibition data for key inflammatory markers [1].

Anti-inflammatory NF-κB Signaling Oxidative Stress

Neuronal Inhibition: Eldeline Compared to 6-Benzoyldeltamine in Hippocampal Slices

A direct comparative study in rat hippocampal slices revealed that the structurally related alkaloid 6-benzoyldeltamine was a more potent inhibitor of neuronal activity than Eldeline [1]. This provides a clear quantitative and functional differentiation between the two analogs.

Neurophysiology Electrophysiology Epileptiform Activity

Insecticidal Activity: Eldeline vs. Delsoline and Delbrunine Against Diaphorina citri

In a study evaluating four alkaloids from Delphinium brunonianum as potential botanical insecticides against the Asian citrus psyllid (Diaphorina citri), Eldeline demonstrated the highest acute topical toxicity among the isolated compounds .

Insecticide Botanical Pesticide Toxicology

Physical Properties: Solubility Profile of Eldeline for In Vitro and In Vivo Formulation

The solubility of Eldeline in various solvents is a critical practical consideration for experimental design. Vendor-provided data indicate that while Eldeline has limited aqueous solubility, it is soluble in common organic solvents and can be formulated for in vivo studies using specific co-solvent systems [1].

Formulation Solubility Bioavailability

Recommended Application Scenarios for Eldeline (CAS 6836-11-9) Based on Evidence


Investigating NF-κB Mediated Inflammation and Oxidative Stress

Based on its demonstrated ability to significantly inhibit LPS-induced production of TNF-α, IL-6, NO, and ROS in RAW264.7 cells, Eldeline is a suitable positive control or lead compound for studies exploring the NF-κB signaling pathway and its role in inflammatory diseases [1]. Its defined activity profile allows for a clear interpretation of results in cellular models of inflammation.

Structure-Activity Relationship (SAR) Studies of Neuronal Ion Channels

Given the direct comparative data showing its lower potency relative to 6-benzoyldeltamine in inhibiting hippocampal activity, Eldeline serves as an important comparator in SAR studies. Researchers can use it to probe the functional consequences of the C6-acetate versus C14-benzoyl substitution on the aconitane scaffold, aiding in the rational design of more potent or selective neuronal modulators [2].

Lead Compound for Developing Novel Botanical Insecticides

The quantitative LD₅₀ data against Diaphorina citri establishes Eldeline as the most toxic of its immediate structural class in that assay. This justifies its use as a lead compound in agricultural research programs aimed at developing new, sustainable pest control agents. Its activity can be used to benchmark the potency of new synthetic or semi-synthetic derivatives .

Formulation Development for Diterpenoid Alkaloids

The defined solubility profile of Eldeline, including its DMSO solubility and a specific in vivo formulation protocol (10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline), makes it a useful model compound for developing delivery systems for this notoriously challenging class of natural products. This information can streamline preclinical pharmacokinetic and efficacy studies [3].

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